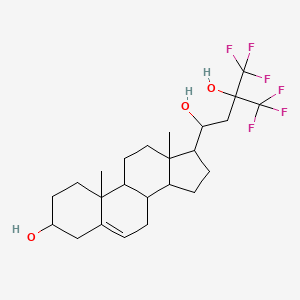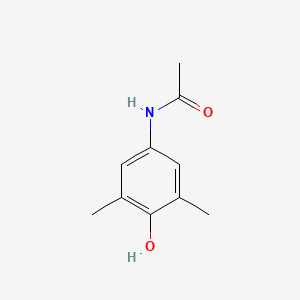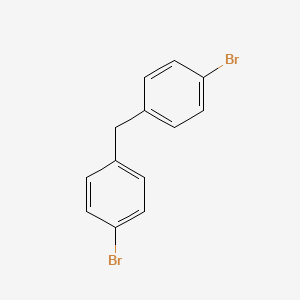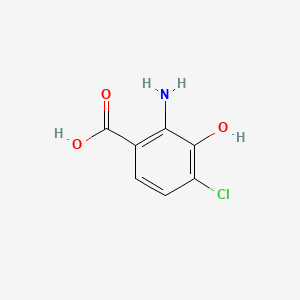
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol is a highly sterically hindered phenolic compound. It is known for its antioxidant properties and is used to prevent the oxidative degradation of various materials, including plastics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol typically involves the alkylation of phenol with tert-butyl groups. This process can be achieved through a Friedel-Crafts alkylation reaction using isobutylene and a strong acid catalyst such as sulfuric acid . The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, although the steric hindrance makes these reactions less favorable.
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The antioxidant mechanism of 2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The steric hindrance provided by the tert-butyl groups stabilizes the resulting phenoxy radicals, making the compound an effective antioxidant .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another sterically hindered phenol with similar antioxidant properties.
2,6-Di-tert-butylphenol: A widely used antioxidant in industrial applications.
Tris(3,5-di-tert-butyl-4-hydroxybenzyl)isocyanurate: A compound with similar antioxidant properties but different structural features.
Uniqueness
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol is unique due to its high steric hindrance, which provides exceptional stability to the phenoxy radicals formed during oxidation. This makes it particularly effective as an antioxidant in various applications .
Propriétés
Numéro CAS |
6010-34-0 |
|---|---|
Formule moléculaire |
C51H72O4 |
Poids moléculaire |
749.1 g/mol |
Nom IUPAC |
2,4,6-tris[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C51H72O4/c1-46(2,3)36-24-31(25-37(43(36)53)47(4,5)6)19-30-20-34(22-32-26-38(48(7,8)9)44(54)39(27-32)49(10,11)12)42(52)35(21-30)23-33-28-40(50(13,14)15)45(55)41(29-33)51(16,17)18/h20-21,24-29,52-55H,19,22-23H2,1-18H3 |
Clé InChI |
OSPBEQGPLJSTKW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Key on ui other cas no. |
6010-34-0 |
Synonymes |
2,4,6-tri(3,5-di-tert-butyl-4-hydroxybenzyl)phenol Ionox 312 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,11,17,23-Tetrakis(1,1,3,3-tetramethylbutyl)calix[4]arene-25,26,27,28-tetrol](/img/structure/B1199861.png)







![(1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol](/img/structure/B1199875.png)



